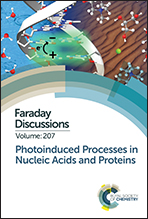Soft-patchy nanoparticles: modeling and self-organization
Faraday Discussions Pub Date: 2015-01-16 DOI: 10.1039/C4FD00271G
Abstract
We consider a novel class of patchy particles inspired by polymer-based complex units where the limited valence in bonding is accompanied by soft interactions and incessant fluctuations of the patch positions, possibly leading to reversible modifications of the patch number and size. We introduce a simple model that takes into account the aforementioned features and we focus on the role played by the patch flexibility on the self-organization of our patchy units in the bulk, with particular attention to the connectivity properties and the morphology of the aggregated networks.
Recommended Literature
- [1] Photoalignment and patterning of a chromonic–silica nanohybrid on photocrosslinkable polymer thin films
- [2] Image-force effects on energy level alignment at electron transport material/cathode interfaces†
- [3] Anion-assisted trans–cis isomerization of palladium(ii) phosphine complexes containing acetanilide functionalities through hydrogen bonding interactions†
- [4] Rapid spectrophotometric assay of phenothiazine drugs in pharmaceutical preparations
- [5] A method of finding the molecular constitution of certain liquid and solid intermetallic solutions
- [6] Errata
- [7] Magnetic BiFeO3 decorated UiO-66 as a p–n heterojunction photocatalyst for simultaneous degradation of a binary mixture of anionic and cationic dyes
- [8] Nitrogen and phosphorus dual-doped graphene as a metal-free high-efficiency electrocatalyst for triiodide reduction†
- [9] A novel solid-state Li–O2 battery with an integrated electrolyte and cathode structure†
- [10] A molecular breakwater-like tetrapod for organic solar cells†










